N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide
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Description
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the pyridazinone family and has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
- N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines are pharmacophores with significant biological relevance. Researchers have explored their potential as drug candidates due to their diverse medicinal applications . These structures are present in several pharmaceutical molecules, making them attractive targets for drug discovery.
- Researchers have synthesized and evaluated compounds containing the imidazo[1,2-a]pyridine scaffold for their antitubercular activity. These studies involve assessing the cytotoxicity of derivatives against Mycobacterium tuberculosis. The compound’s effectiveness in inhibiting bacterial growth is crucial for developing novel antitubercular drugs .
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide , a related compound, has been optimized through virtual screening. Researchers have explored its cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231. Investigating the effects of similar derivatives could provide insights into potential anticancer agents .
- Developing convenient synthetic methods for these structures is essential. Recent advances include the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. The mild, metal-free conditions for N-(pyridin-2-yl)amide formation and the one-pot tandem cyclization/bromination for 3-bromoimidazopyridine synthesis are noteworthy .
- Traditional methods for amide synthesis involve pre-activated acyl halides or anhydrides. However, exploring new approaches directly involving C–C bond cleavage is attractive. The synthesis of N-(pyridin-2-yl)amides via Cu-catalyzed dehydrogenative reactions and oxidative amidation of methylarenes using TBHP demonstrates progress in this area .
Medicinal Chemistry and Drug Development
Antitubercular Agents
Cancer Research
Synthetic Methodology
C–C Bond Cleavage Strategies
properties
IUPAC Name |
(E)-3-phenyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c27-20(11-8-16-5-2-1-3-6-16)23-14-13-22-18-9-10-19(26-25-18)24-17-7-4-12-21-15-17/h1-12,15H,13-14H2,(H,22,25)(H,23,27)(H,24,26)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZAVOXPWIXELA-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide |
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